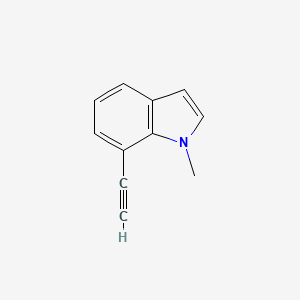

7-Ethynyl-1-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethynyl-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCWUIBNQYWASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Ethynyl 1 Methyl 1h Indole and Analogous Structures

Established Strategies for Indole (B1671886) Nucleus Construction

A multitude of methods for synthesizing the indole ring have been developed and refined over the years. mdpi.comresearchgate.net These range from classical named reactions to modern transition-metal-catalyzed processes.

Classical methods remain highly relevant in contemporary organic synthesis, often with modern modifications to improve yields, expand substrate scope, and enhance reaction conditions. rsc.org

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a venerable and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a chem-station.comchem-station.com-sigmatropic rearrangement to form the indole. wikipedia.org Modern adaptations often focus on milder acidic conditions and have been applied to the synthesis of complex molecules, including antimigraine drugs of the triptan class. wikipedia.org A significant contemporary modification is the Buchwald-Hartwig coupling to generate the arylhydrazone precursor from an aryl halide and a hydrazone, expanding the range of accessible starting materials. wikipedia.orgchem-station.com

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. pcbiochemres.com While the classical conditions are harsh, modern variations have been developed. For instance, the use of strong bases like butyllithium (B86547) (BuLi) can facilitate the cyclization at much lower temperatures. nih.gov

The Reissert indole synthesis traditionally involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization to form indole-2-carboxylic acid, which can then be decarboxylated. pcbiochemres.comrsc.org This method provides a reliable route to 2,3-unsubstituted and 3-substituted indoles. mdpi.com

| Classical Synthesis | Key Transformation | Modern Adaptation Example |

| Fischer | Acid-catalyzed cyclization of a phenylhydrazone | Buchwald-Hartwig amination to form the hydrazone precursor. wikipedia.orgchem-station.com |

| Madelung | Base-catalyzed intramolecular cyclization of an N-phenylamide | Use of organolithium bases to enable lower reaction temperatures. nih.gov |

| Reissert | Reductive cyclization of an o-nitrophenylpyruvic acid derivative | One-pot procedures combining the initial condensation and subsequent reduction steps. rsc.org |

Table 1: Overview of Classical Indole Syntheses and Modern Adaptations. This table summarizes the core chemical transformation of key classical indole syntheses and provides examples of modern modifications.

A powerful modern strategy for indole synthesis involves the palladium-catalyzed reductive N-heteroannulation of nitro-substituted aromatic compounds. acs.orgmdpi.com This method is particularly useful for synthesizing a wide range of substituted indoles.

One prominent example is the reductive cyclization of 2-nitrostyrenes. acs.org In this reaction, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand and carbon monoxide as a reductant, facilitates the formation of the indole ring. acs.orgbeilstein-journals.org The reaction tolerates a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. acs.org For instance, using palladium diacetate with triphenylphosphine (B44618) under a carbon monoxide atmosphere has proven effective. acs.org Phenyl formate (B1220265) has also been explored as a safer, solid source of carbon monoxide. mdpi.combeilstein-journals.org

The direct cyclization of substituted anilines and alkynes represents a highly atom-economical and versatile approach to indole synthesis. These reactions are typically catalyzed by transition metals, most notably palladium. mdpi.comresearchgate.net

A common strategy involves the initial Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization (annulation) of the resulting o-alkynylaniline intermediate. mdpi.comchim.it This domino reaction sequence can often be performed in a one-pot fashion, enhancing synthetic efficiency. acs.orgorganic-chemistry.org The choice of catalyst, ligands, base, and solvent is crucial for controlling the regioselectivity and yield of the cyclization. acs.orgacs.org For example, the use of NaOH can mediate the 5-endo-dig cyclization of the intermediate to form 2-substituted indoles. chim.itresearchgate.net

Indoles can also be synthesized through the transformation of other existing heterocyclic ring systems. rsc.orgbit.edu.cn While less common than building the indole core from acyclic or simple aromatic precursors, this approach can be valuable for accessing specific substitution patterns. For instance, certain NHC-B,N-heterocyclic compounds have been shown to rearrange into 1H-imidazo[1,2-a]indole derivatives under thermal or photolytic conditions. bit.edu.cn

Regioselective Introduction of the Ethynyl (B1212043) Moiety at the C7 Position

Once the indole nucleus is formed, or if a suitably pre-functionalized indole is available, the next critical step is the introduction of the ethynyl group at the C7 position.

The Sonogashira reaction is the premier method for forming a bond between an sp-hybridized carbon (of an alkyne) and an sp2-hybridized carbon (of an aryl or vinyl halide). wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling reaction is exceptionally well-suited for the C7-ethynylation of a pre-existing indole ring that has been halogenated at the 7-position (e.g., 7-iodo- or 7-bromo-1-methyl-1H-indole). researchgate.net

The reaction typically involves a palladium(0) catalyst, a copper(I) salt (co-catalyst), and an amine base in a suitable solvent. organic-chemistry.orgnih.gov The choice of reagents and conditions is critical for achieving high yields and preventing side reactions. For the synthesis of 7-ethynyl-1-methyl-1H-indole, a 7-halo-1-methyl-1H-indole precursor would be reacted with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMS-acetylene), followed by deprotection. researchgate.net The use of TMS-acetylene is common as it prevents self-coupling of the terminal alkyne (Glaser coupling). researchgate.net

Key parameters for a successful Sonogashira coupling include the palladium source (e.g., PdCl₂(PPh₃)₂), the copper source (e.g., CuI), the base (e.g., triethylamine, DIPEA), and the solvent (e.g., DMF, THF). researchgate.netmdpi.com The reaction is generally performed under inert and anhydrous conditions. organic-chemistry.org The regioselectivity is dictated by the position of the halogen on the indole ring; for instance, starting with a 7-iodoindole derivative will lead specifically to the C7-alkynylated product. researchgate.netlibretexts.org

| Parameter | Common Reagents/Conditions | Purpose |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Facilitates oxidative addition to the aryl halide. mdpi.com |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne. researchgate.net |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes the HX byproduct and acts as a solvent. wikipedia.org |

| Alkyne Source | Trimethylsilylacetylene (TMS-acetylene) | Provides the ethynyl group; silyl (B83357) group is a protecting group. researchgate.net |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) | Solubilizes reactants. |

Table 2: Typical Conditions for Sonogashira Cross-Coupling. This table outlines the key components and their roles in the Sonogashira reaction for the synthesis of ethynyl-substituted indoles.

Direct C-H Alkynylation Strategies Utilizing Transition Metal Catalysis

The direct functionalization of an indole's benzenoid C-H bonds, particularly at the C7 position, is a significant challenge due to the inherently lower reactivity of this part of the molecule compared to the C2 and C3 positions of the pyrrole (B145914) ring. osaka-u.ac.jp Transition-metal-catalyzed C-H activation has emerged as a powerful tool to overcome this hurdle, often relying on the use of directing groups attached to the indole nitrogen to achieve site-selectivity. rsc.orgnih.govdntb.gov.ua

Several transition metals, including rhodium (Rh), palladium (Pd), ruthenium (Ru), and iridium (Ir), have been successfully employed for the C7-functionalization of indoles. osaka-u.ac.jp For C7-alkynylation, rhodium catalysis has shown particular promise. Researchers have developed systems that utilize specific directing groups to guide the catalyst to the desired C7 position. For instance, a novel N-SMe directing group has been successfully used to achieve the first C7-selective alkynylation. osaka-u.ac.jp The choice of directing group is critical; bulky groups like pivaloyl can also promote C7-selectivity, though sometimes competing C2 functionalization can occur. osaka-u.ac.jp

A method for the cobalt-catalyzed C7-alkynylation of indolines, the saturated analogs of indoles, using (bromoethynyl)triisopropylsilane (B45337) has also been reported, providing a pathway to these structures under mild conditions. dntb.gov.ua Subsequent oxidation of the indoline (B122111) can then yield the desired indole.

Table 1: Examples of Transition Metal-Catalyzed C7-Functionalization of Indoles

| Catalyst System | Directing Group | Functionalization | Comments |

|---|---|---|---|

| [Cp*RhCl2]2/AgNTf2 | N-SMe | Alkynylation | First C7-selective alkynylation reported with this directing group. osaka-u.ac.jp |

| Rhodium catalyst | N-pivaloyl | Alkenylation | Bulkiness of directing group aids C7-selectivity. osaka-u.ac.jp |

| Cobalt catalyst | (Not specified for indole) | Alkynylation of Indolines | Mild conditions; product can be oxidized to the indole. dntb.gov.ua |

This table is illustrative and based on reported strategies for C7-functionalization, which form the basis for developing specific syntheses of 7-ethynyl indoles.

Exploring Alternative Coupling Methodologies for Ethynyl Group Incorporation

Beyond direct C-H activation, traditional cross-coupling reactions are a robust and widely used alternative for incorporating an ethynyl group onto the indole scaffold. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper, is a cornerstone of this approach. nih.govresearchgate.netmdpi.com

To synthesize a 7-ethynyl indole derivative using this method, a 7-halo-1-methyl-1H-indole (e.g., 7-iodo-1-methyl-1H-indole) serves as the starting material. This substrate is then coupled with a protected or terminal alkyne, such as trimethylsilylacetylene (TMS-acetylene). The use of TMS-acetylene is common, as the TMS group can be easily removed under mild basic conditions (e.g., using K2CO3 in methanol) to reveal the terminal alkyne. researchgate.net

This two-step sequence—Sonogashira coupling followed by deprotection—is a highly effective and versatile strategy. researchgate.net The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a powerful tool for synthesizing complex molecules. mdpi.com

Table 2: Typical Sonogashira Coupling for 7-Ethynyl Indole Synthesis

| Substrate | Alkyne Reagent | Catalyst/Co-catalyst | Base/Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| 7-Iodo-indole derivative | TMS-acetylene | PdCl2(PPh3)2 / CuI | Triethylamine / DMF | Formation of 7-(trimethylsilylethynyl)indole | researchgate.net |

Strategies for N1-Methylation of the Indole Nitrogen

A standard and highly efficient method for N-methylation involves the deprotonation of the indole N-H with a strong base, followed by quenching with an electrophilic methyl source. amazonaws.com A common protocol uses sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting sodium salt of the indole is then treated with methyl iodide (MeI) to furnish the N1-methylated product. amazonaws.com The reaction is typically run at low temperatures initially (0 °C) and then allowed to warm to room temperature. amazonaws.com

Alternative methylation procedures exist, such as using diazomethane (B1218177) with a Lewis acid like boron trifluoride–diethyl ether complex, which has been shown to achieve clean N1-methylation in related heterocyclic systems. thieme-connect.de The choice of method depends on factors like substrate tolerance and desired reaction scale.

General Procedure for N-Methylation:

The indole is dissolved in a dry solvent such as THF under an inert atmosphere.

Sodium hydride is added portion-wise at 0 °C, and the mixture is stirred to allow for deprotonation.

Methyl iodide is added, and the reaction is stirred overnight while warming to room temperature.

The reaction is quenched with water and the product is extracted with an organic solvent. amazonaws.com

Solid-Phase Synthesis Approaches for Ethynyl-Substituted Indole Libraries

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of structurally diverse compounds, including substituted indoles, by simplifying purification and allowing for parallel processing. beilstein-journals.orgresearchgate.net This approach has been successfully applied to create libraries of ethynyl-substituted indoles.

In a typical solid-phase strategy, a suitable indole precursor is anchored to a solid support, such as a Merrifield or Wang resin. beilstein-journals.orgresearchgate.net For instance, a nitrobenzoic acid can be immobilized on the resin, which is then converted to an indole core via a reaction like the Bartoli indole synthesis. beilstein-journals.org If the resin-bound indole carries a halogen at the 7-position (e.g., from using a 2-nitro-6-halobenzoic acid), it becomes a substrate for subsequent cross-coupling reactions.

Palladium-catalyzed reactions, including the Sonogashira-Hagihara coupling, can then be performed on the solid-supported indole. beilstein-journals.orgresearchgate.net This allows for the introduction of various alkyne moieties at the C7 position. After the desired transformations are complete, the final product is cleaved from the resin. This methodology avoids cumbersome purification steps after each reaction and is highly amenable to creating large libraries of compounds for screening purposes. researchgate.net However, care must be taken as the ethynyl group can sometimes undergo hydration or other side reactions during the final cleavage and deprotection steps under certain alkaline or acidic conditions. researchgate.net

Table 3: Solid-Phase Synthesis of Alkynyl-Substituted Indoles

| Solid Support | Immobilization Strategy | Key Reaction on Support | Advantage | Reference |

|---|---|---|---|---|

| Merrifield Resin | Ester linkage from nitrobenzoic acid | Sonogashira-Hagihara reaction | Facile approach to a small library of highly substituted indoles. | beilstein-journals.org |

Development of Metal-Free Synthetic Pathways

While transition metal catalysis is highly effective, concerns about cost, toxicity, and removal of metal residues from final products, particularly in pharmaceutical applications, have driven the development of metal-free synthetic alternatives. frontiersin.orgnih.gov

For the synthesis of ethynyl indoles, metal-free cross-coupling reactions represent an emerging and green alternative. One such reported method involves the direct ethynylation of the indole nucleus by reacting it with an electrophilic alkyne source like 1-benzoyl-2-bromoacetylene. researchgate.net This reaction can be performed on a solid medium such as alumina (B75360) (Al2O3) at room temperature under solvent-free and base-free conditions. This approach represents a significant simplification over traditional methods and avoids the use of transition metals entirely. researchgate.net

The development of such metal-free methods, which can also include electrochemical syntheses or reactions utilizing hypervalent iodine reagents, is a key area of modern organic chemistry. frontiersin.orgnih.gov These strategies offer the potential for more sustainable and environmentally benign routes to complex heterocyclic molecules like this compound.

Chemical Reactivity and Derivatization of 7 Ethynyl 1 Methyl 1h Indole

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne is the most reactive site for many transformations, offering a gateway to a vast number of derivatives through addition and coupling reactions.

Click Chemistry Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal ethynyl group of 7-ethynyl-1-methyl-1H-indole is an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazoles. researchgate.netchemistrysteps.comtcichemicals.com While direct studies on this compound might be limited, the reactivity of similar ethynylindoles strongly supports this. For instance, 5-ethynyl-1H-indole has been successfully used in CuAAC reactions to link the indole (B1671886) moiety to other molecules, such as in the synthesis of novel dopamine (B1211576) D3 receptor ligands. nsf.gov Another related synthesis involved the Sonogashira coupling of a protected iodo-pyrimido[4,5-b]indole with TMS-acetylene, followed by deprotection to yield the terminal alkyne, which was then poised for further coupling reactions. researchgate.netmdpi.com

The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a stepwise manner to yield the stable triazole ring. mdpi-res.comwikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a cornerstone of bioconjugation and materials science. epfl.ch

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactants | Catalyst System | Product | Notes |

| This compound + Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-((1-methyl-1H-indol-7-yl)methyl)-1H-1,2,3-triazole | Forms a stable, five-membered triazole linker. |

| This compound + Azido-functionalized polymer | Cu(I) source (e.g., CuI) | Indole-functionalized polymer | Demonstrates application in materials science. |

Nucleophilic and Electrophilic Additions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group is susceptible to both electrophilic and nucleophilic addition reactions, although it is generally less reactive than a corresponding double bond. taylorandfrancis.comrsc.org

Electrophilic Additions: The reaction with electrophiles like hydrogen halides (HX) or halogens (X₂) typically proceeds via a vinyl cation intermediate. ewochem.orgmdpi-res.com According to Markovnikov's rule, the addition of HX to the terminal alkyne would place the hydrogen atom on the terminal carbon and the halide on the carbon attached to the indole ring. Addition of a second equivalent of HX results in a geminal dihalide. Hydration of the alkyne, typically catalyzed by mercury salts in the presence of aqueous acid, would yield a methyl ketone at the 7-position (via an enol intermediate). mdpi-res.com

Nucleophilic Additions: The terminal alkyne can also undergo nucleophilic additions. In the presence of a strong base, the terminal proton can be removed, forming an acetylide anion. This anion is a potent nucleophile that can react with various electrophiles. Furthermore, nucleophiles can add to the triple bond itself, often requiring activation by a transition metal catalyst or the presence of electron-withdrawing groups. For instance, Michael addition of nucleophiles can occur if the alkyne is conjugated to an electron-withdrawing group. acs.org

Oxidative and Reductive Transformations of the Alkyne

The ethynyl group can be readily transformed through oxidation or reduction.

Reduction: Catalytic hydrogenation is a common method to reduce the alkyne. Depending on the catalyst and reaction conditions, the reduction can be stopped at the alkene stage or proceed to the fully saturated alkane. nih.gov

Partial Reduction: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in the syn-addition of hydrogen to form 7-vinyl-1-methyl-1H-indole.

Full Reduction: Complete hydrogenation over catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) will yield 7-ethyl-1-methyl-1H-indole. nih.gov

Oxidation: The ethynyl group can be cleaved or transformed into other functional groups through oxidation.

Ozonolysis: Treatment with ozone followed by a workup can cleave the triple bond to yield a carboxylic acid (7-carboxy-1-methyl-1H-indole).

Permanganate (B83412) Oxidation: Strong oxidation with potassium permanganate (KMnO₄) can also lead to the carboxylic acid.

Gold-Catalyzed Oxidation: Gold catalysts have been shown to oxidize internal alkynes, such as a 3-ethynylindole (B1355555) derivative, to the corresponding 1,2-dione. ewochem.org It is plausible that this compound could undergo similar transformations. metu.edu.tr

Electrophilic and Nucleophilic Functionalization of the Indole Ring System

Common electrophilic substitution reactions applicable to indoles include:

Vilsmeier-Haack Reaction: This reaction, using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF), introduces a formyl group, primarily at the C3 position, to yield this compound-3-carbaldehyde. tcichemicals.comrsc.orgslideshare.netwikipedia.org This reaction is widely used for the formylation of electron-rich heterocycles. slideshare.net

Mannich Reaction: This three-component reaction of the indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) in the presence of an acid catalyst furnishes a C3-aminomethylated product, known as a Mannich base. taylorandfrancis.comorgoreview.comorganicchemistrytutor.commdpi.com

Friedel-Crafts Acylation: Acylation, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, occurs at the C3 position to give a 3-acylindole. chemistrysteps.commdpi-res.comwikipedia.orgorganic-chemistry.org However, due to the high reactivity of the indole ring, milder conditions are often preferred to avoid polymerization.

Nucleophilic functionalization of the indole ring itself is much less common and generally requires the presence of a strong electron-withdrawing group or the formation of an organometallic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions at Other Indole Positions

While the ethynyl group itself can participate in Sonogashira coupling, the indole core can be further functionalized using other palladium-catalyzed cross-coupling reactions, provided a suitable handle like a halogen is present at another position. organic-chemistry.org The synthesis of this compound often starts from a halogenated precursor, such as 7-bromo- or 7-iodo-1-methyl-1H-indole, via a Sonogashira coupling.

If a di-halogenated indole is used as a starting material, selective cross-coupling reactions can be performed. For example, starting with 2,7-dibromo-1-methyl-1H-indole, one could selectively perform a Sonogashira coupling at the more reactive 7-position to install the ethynyl group, leaving the bromine at the 2-position available for subsequent reactions.

Suzuki-Miyaura Coupling: A bromo or iodo substituent at positions C2, C3, C4, C5, or C6 could be coupled with a boronic acid or ester to introduce new aryl or vinyl groups. nsf.govnih.govrsc.orgias.ac.inresearchgate.net Studies have shown that even chloroindoles can be effective substrates under optimized conditions. nih.gov For example, 7-bromo-1-methyl-1H-indole is a viable substrate for Suzuki coupling. epfl.ch

Heck Reaction: A halide at another position could be used to couple with an alkene, forming a new carbon-carbon double bond. organic-chemistry.orgbeilstein-journals.orgarabjchem.orgliv.ac.uk For instance, 3-iodo-1-methyl-1H-indole has been shown to undergo Heck reactions with various alkenes. arabjchem.org

Stille Coupling: This involves the coupling of an organostannane with an organohalide and is another powerful tool for C-C bond formation on the indole ring.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Precursor

| Starting Material | Coupling Partner | Reaction Type | Potential Product |

| 2-Bromo-7-ethynyl-1-methyl-1H-indole | Phenylboronic Acid | Suzuki-Miyaura | 7-Ethynyl-1-methyl-2-phenyl-1H-indole |

| 3-Iodo-7-ethynyl-1-methyl-1H-indole | Styrene | Heck | 7-Ethynyl-3-((E)-styryl)-1-methyl-1H-indole |

| 5-Bromo-7-ethynyl-1-methyl-1H-indole | Tributyl(vinyl)stannane | Stille | 7-Ethynyl-1-methyl-5-vinyl-1H-indole |

Supramolecular Interactions and Self-Assembly Propensities

The structure of this compound lends itself to various non-covalent interactions that can drive supramolecular assembly. ewochem.org

Hydrogen Bonding: The terminal alkyne C-H bond can act as a weak hydrogen bond donor. More significantly, the π-system of the indole ring can act as a hydrogen bond acceptor. nih.gov In related complex structures, diverse inter- and intramolecular polar interactions, including hydrogen bonds, dictate the crystal packing. researchgate.netmdpi.com For example, analysis of a complex pyrimido[4,5-b]indole derivative with a 7-ethynyl group revealed bidentate hydrogen bonds between the tricyclic scaffolds of adjacent molecules. researchgate.net

π-π Stacking: The planar, aromatic indole ring is prone to π-π stacking interactions. These interactions are crucial in the self-assembly of many organic molecules and biomaterials, often leading to the formation of ordered columnar or layered structures. ewochem.org

Self-Assembly: The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered supramolecular structures like nanofibers and hydrogels. ewochem.org The specific geometry and electronic nature of the this compound molecule would influence the specific type and stability of the resulting self-assembled structures.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 7-Ethynyl-1-methyl-1H-indole in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy allows for the identification and assignment of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. For this compound, the aromatic protons on the indole (B1671886) core typically appear in the downfield region, while the methyl and ethynyl (B1212043) protons have distinct chemical shifts.

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring, the methyl group, and the ethynyl group are unique and allow for their unambiguous assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.76 | 33.2 |

| H-2 | 7.01 | 128.9 |

| H-3 | 6.45 | 101.4 |

| H-4 | 7.50 | 123.6 |

| H-5 | 7.07 | 120.9 |

| H-6 | 7.25 | 110.8 |

| C-7 | - | 118.9 |

| C-8 (Ethynyl) | 3.25 | 83.2 |

| C-9 (Ethynyl) | - | 77.4 |

| C-3a | - | 129.8 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

To further confirm the assignments from 1D NMR and to elucidate the connectivity and spatial relationships within the molecule, a variety of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons in the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and connecting the substituents (methyl and ethynyl groups) to the indole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the substitution pattern and to understand the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C₁₁H₉N. This technique distinguishes the target compound from other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations. Key characteristic vibrational frequencies include:

C≡C-H stretch: A sharp, weak band typically observed around 3300 cm⁻¹, indicative of the terminal alkyne.

C≡C stretch: A weak band in the region of 2100-2150 cm⁻¹.

C-H stretches (aromatic and methyl): Bands appearing just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

C=C stretches (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically found in the 1200-1350 cm⁻¹ region.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | C≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | ~2110 |

| Aromatic C-H | Stretch | ~3050 |

| Methyl C-H | Stretch | ~2950 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, with its characteristic absorption maxima (λ_max_), is a fingerprint of the conjugated π-electron system of the indole ring and the ethynyl substituent. The molar absorptivity at these wavelengths can also be determined. Emission spectroscopy (fluorescence) can provide further information about the excited states of the molecule.

Hyphenated Chromatographic Techniques (e.g., LC-MS, UPLC) for Purity and Identity

The assessment of purity and the unambiguous confirmation of the chemical identity of synthetic compounds like this compound are critical steps in chemical research and development. Hyphenated chromatographic techniques, which couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry, are indispensable tools for this purpose. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) provide the sensitivity and specificity required to analyze complex mixtures, identify impurities, and verify the structure of the target compound. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical method for confirming the identity of this compound. ut.ee In a typical LC-MS analysis, the compound is first separated from by-products and residual starting materials on a chromatographic column, commonly a reversed-phase C18 column. mdpi.commdpi.com The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, usually with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov As the compound elutes from the column, it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for indole derivatives, which generates protonated molecules [M+H]⁺. mdpi.com The mass analyzer then provides a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the compound, serving as primary evidence for its identity. ut.ee For this compound (molecular formula C₁₁H₉N), the expected exact mass for the protonated molecule [C₁₁H₁₀N]⁺ would be a key identifier. Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, creating a characteristic fragmentation pattern that acts as a structural fingerprint, offering definitive confirmation of its identity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering higher resolution, increased sensitivity, and faster analysis times. universiteitleiden.nl These improvements are achieved by using columns packed with smaller sub-2 µm particles, which requires operation at higher pressures. universiteitleiden.nl For purity analysis of this compound, UPLC is particularly advantageous as it can effectively separate closely related impurities, such as positional isomers or degradation products, from the main compound peak. google.com The high peak capacity of UPLC allows for accurate quantification of the main peak's area, thereby determining its purity level with high precision. mdpi.com Coupling UPLC with a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, which can help in distinguishing between compounds with different chromophores. universiteitleiden.nl When connected to a mass spectrometer (UPLC-MS), it combines rapid separation with mass identification, making it a highly efficient technique for both purity assessment and identity confirmation in a single analytical run. mdpi.com

The tables below outline representative parameters for the analysis of this compound using LC-MS and UPLC systems, based on established methods for related indole derivatives. mdpi.comnih.govmdpi.com

Table 1: Representative LC-MS Parameters for Identity Confirmation This table is interactive. Click on the headers to sort.

| Parameter | Value/Description |

|---|---|

| Chromatography System | Agilent 1260 Infinity II or similar |

| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detector | Single Quadrupole or Tandem Mass Spectrometer (MS/MS) |

| Expected m/z | [M+H]⁺ for C₁₁H₉N |

Table 2: Representative UPLC Parameters for Purity Analysis This table is interactive. Click on the headers to sort.

| Parameter | Value/Description |

|---|---|

| Chromatography System | Waters ACQUITY UPLC or similar |

| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 10% B to 100% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) Detector (e.g., 220-400 nm) |

| Purity Calculation | Area percent normalization at a specific wavelength |

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

A detailed search of scientific literature did not yield specific Quantum Mechanical (QM) calculations for the electronic structure and molecular properties of 7-Ethynyl-1-methyl-1H-indole. Such studies would typically employ methods like Hartree-Fock (HF) or post-Hartree-Fock methods to compute fundamental properties.

Table 1: Hypothetical Data from QM Calculations This table is illustrative of the types of data that would be generated from QM calculations; no specific experimental or computational data for this compound was found.

| Molecular Property | Predicted Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | Data not available | HF/6-31G* |

| Ionization Potential | Data not available | MP2/cc-pVTZ |

| Electron Affinity | Data not available | MP2/cc-pVTZ |

| HOMO Energy | Data not available | HF/6-31G* |

| LUMO Energy | Data not available | HF/6-31G* |

| Quadrupole Moment | Data not available | HF/6-31G* |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

No specific Density Functional Theory (DFT) studies concerning the reaction mechanisms or transition states involving this compound were found in the reviewed literature. DFT is a common computational method used to investigate the energetics of reaction pathways, such as its synthesis via Sonogashira cross-coupling, and to characterize the geometry of transition states.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Publicly available research literature lacks specific Molecular Dynamics (MD) simulations for this compound. MD simulations would be instrumental in exploring its conformational flexibility, understanding how it interacts with solvent molecules, and determining its preferred shapes in different environments, which is crucial for predicting its behavior in biological systems.

Theoretical Characterization of the Ethynyl (B1212043) Moiety as a Bioisostere

The ethynyl group is recognized as a versatile nonclassical bioisostere, a functional group that can replace another while retaining or improving biological activity. researchgate.net Theoretical studies on various molecules have elucidated the properties that make the ethynyl moiety an effective mimic for other chemical groups, particularly halogens like iodine. researchgate.netmdpi.com

Quantum mechanical calculations on model compounds like phenylacetylene (B144264) show that the molecular electrostatic potential of the C-ethynyl bond is remarkably similar to that of halobenzenes. researchgate.net Both feature a positive region at the tip of the bond (analogous to the σ-hole in halogens) and a belt of negative charge perpendicular to the bond axis. researchgate.net This allows the ethynyl group’s polarized C-H bond to act as a weak hydrogen bond donor, mimicking the halogen bonds formed by iodine. researchgate.net

Furthermore, the ethynyl group possesses a more pronounced electronegative belt compared to halogens, which can be targeted by orthogonal "side-on" interactions from residues in a binding site. researchgate.net Another theoretical advantage is the reduced directionality of the hydrogen bond it forms compared to a halogen bond. Deviations from the ideal linear bond angle are better tolerated, which can be an advantage in the constraints of a protein binding pocket. researchgate.net The central ethynyl moiety can also serve as a rigid, linear linker within a molecule. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinity

There are no specific in silico studies in the available literature that predict the molecular interactions or binding affinity of this compound with specific biological targets. Such investigations, typically involving molecular docking and free-energy calculations, would be essential to screen for potential protein targets and to understand the structural basis of its hypothetical biological activity.

Chemoinformatics and Molecular Networking Approaches for Structural Elucidation Support

A review of current literature did not reveal the application of chemoinformatics or molecular networking approaches specifically for the structural elucidation of this compound. These computational tools are often used in natural product discovery and metabolomics to classify compounds and propose structures based on spectral data, but no such application has been published for this specific compound.

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes to Chiral 7-Ethynyl-1-methyl-1H-indole Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. Future research will likely focus on the development of novel asymmetric synthetic routes to chiral derivatives of this compound. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation or transfer hydrogenation of prochiral precursors could yield chiral indolines, which can then be further functionalized. mdpi.comresearchgate.net The development of catalytic asymmetric methods for the direct functionalization of the indole (B1671886) core is another promising avenue. rsc.orgrsc.org

| Potential Asymmetric Transformation | Catalyst/Reagent Type | Potential Chiral Product |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Chiral 2- or 3-alkylated indole derivatives |

| Asymmetric Cycloaddition | Chiral Lewis Acid | Chiral fused-ring systems |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Chiral indoline (B122111) derivatives |

Integration with High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery of new applications for this compound derivatives, the integration of synthetic efforts with high-throughput screening (HTS) and automated synthesis platforms is crucial. drugtargetreview.comrsc.orgnih.gov These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly reducing the time and resources required for lead identification and optimization. trajanscimed.com Automated platforms can perform reactions in parallel, allowing for the systematic exploration of a wide range of reaction conditions and building blocks. nih.gov This approach will facilitate the discovery of derivatives with optimized properties for specific applications. drugtargetreview.comnih.gov

| Platform | Function | Advantage for this compound Research |

| Automated Synthesizer | Parallel synthesis of compound libraries | Rapid generation of diverse derivatives for screening |

| High-Throughput Screening | Rapid biological or material property assessment | Efficient identification of active compounds or functional materials |

| Robotic Liquid Handler | Precise dispensing of reagents and samples | Increased reproducibility and reduced human error |

Exploration of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity

The development of novel catalytic systems will be instrumental in achieving enhanced control over the regio- and stereoselectivity of reactions involving this compound. This includes the design of new ligands for transition metal catalysts to fine-tune their reactivity and selectivity. researchgate.net For instance, in cross-coupling reactions involving the ethynyl (B1212043) group, new catalysts could enable selective functionalization at either the terminal or internal carbon atom. Similarly, in reactions involving the indole nucleus, catalysts can be designed to direct substitution to specific positions, avoiding the formation of undesired isomers. researchgate.net

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanism Elucidation

A deeper understanding of reaction mechanisms is key to developing more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), NMR spectroscopy, and Raman spectroscopy, can provide real-time information about the species present in a reaction mixture. This allows for the identification of reaction intermediates, the determination of reaction kinetics, and the elucidation of catalytic cycles. Applying these techniques to reactions involving this compound will provide valuable insights for reaction optimization and the design of new transformations.

Multiscale Computational Modeling for Complex Biological Systems

Computational modeling is an increasingly powerful tool in chemical and biological research. nih.govnih.govresearchgate.net Multiscale computational models can be used to simulate the interactions of this compound derivatives with biological targets, such as proteins or nucleic acids. nih.govnih.gov These models can predict binding affinities and modes of interaction, providing valuable guidance for the rational design of new therapeutic agents. By integrating data from different levels of biological organization, from the molecular to the cellular and tissue levels, these models can offer a more holistic understanding of the potential biological effects of these compounds. nih.govnih.govresearchgate.net

| Modeling Level | Information Gained | Application to this compound |

| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms | Understanding reactivity of the ethynyl group and indole ring |

| Molecular Dynamics (MD) | Binding poses, conformational changes | Predicting interactions with biological targets |

| Systems Biology | Cellular responses, pathway analysis | Elucidating the mechanism of action of bioactive derivatives |

Interdisciplinary Approaches for Novel Applications in Materials Science and Biotechnology

The unique combination of the indole scaffold and the reactive ethynyl group in this compound makes it an attractive building block for the development of novel materials and biotechnological tools. Interdisciplinary collaborations will be key to exploring these applications. In materials science, the ethynyl group can be utilized for polymerization reactions or for surface functionalization, leading to the creation of new polymers, organic semiconductors, or sensor materials. In biotechnology, derivatives of this compound could be developed as fluorescent probes, cross-linking agents for biomolecules, or as components of drug delivery systems. The broad biological activities associated with indole compounds suggest potential applications in developing new therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying 7-Ethynyl-1-methyl-1H-indole in laboratory settings?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne functionalization of indole precursors. For purification, column chromatography using solvents like ethyl acetate/hexane (70:30) is common to isolate intermediates, followed by recrystallization for final product refinement. Purity validation requires TLC, HPLC, and spectroscopic techniques (e.g., H NMR, C NMR). Ensure inert conditions to prevent alkyne oxidation .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine H/C NMR to confirm substituent positions and alkyne functionality. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystalline samples, X-ray diffraction (SHELX programs) resolves bond lengths/angles and packing structures. Cross-reference spectral data with computational predictions (DFT) to address ambiguities .

Q. What experimental frameworks are used to assess the biological activity of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls (e.g., IC values). Standardize protocols by detailing reagent sources (CAS numbers, purity), biological models (cell lines, enzymes), and statistical methods (e.g., ANOVA). Reproducibility requires triplicate trials and adherence to pharmacopeial guidelines .

Q. What stability studies are critical for handling this compound in research?

- Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC or LC-MS. Store compounds in amber vials at -20°C under inert atmospheres. Document hazards (e.g., flammability, toxicity) using SDS protocols .

Q. How should researchers conduct a literature review on this compound’s applications?

- Methodological Answer : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., Benchchem). Use databases like PubMed, Reaxys, and SciFinder. Critically evaluate data provenance, experimental reproducibility, and conflicts in reported bioactivity or synthetic yields .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of the ethynyl group in this compound’s reactivity?

- Methodological Answer : Employ kinetic isotope effects (KIEs) or DFT calculations to study alkyne participation in reactions (e.g., cycloadditions). Use C-labeled analogs to track bond formation/cleavage. Compare reactivity with non-ethynyl analogs to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data for this compound?

- Methodological Answer : For spectral conflicts, re-examine sample purity (HPLC) and solvent artifacts. For bioactivity disparities, validate assay conditions (e.g., cell passage number, buffer pH) and use orthogonal assays (e.g., SPR vs. fluorescence). Apply contradiction analysis frameworks from qualitative research to iteratively test hypotheses .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models to predict logP, solubility, and metabolic stability. Dock the compound into target protein structures (e.g., CYP450 enzymes) via molecular dynamics simulations. Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

Q. What advanced SAR approaches elucidate the pharmacophore of this compound derivatives?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) and map activity trends. Use CoMFA or CoMSIA to correlate 3D electrostatic/hydrophobic fields with bioactivity. Cross-validate models with crystallographic data to confirm binding modes .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural analysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.